

GPR120 modulator 2 pharmacokinetic and pharmacodynamic analysis

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Compound of Interest

Compound Name: GPR120 modulator 2

Cat. No.: B1663568

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Application Notes and Protocols: GPR120 Modulator 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a compelling therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as inflammatory conditions.[1][2][3] GPR120 is activated by long-chain fatty acids and plays a crucial role in glucose metabolism, insulin sensitivity, and anti-inflammatory responses.[1][4] This document provides a detailed analysis of the pharmacokinetic and pharmacodynamic properties of a hypothetical GPR120 modulator, "Modulator 2," and offers comprehensive protocols for its evaluation.

GPR120 activation initiates a cascade of intracellular signaling events.[1] These pathways often involve the Gq/11 protein-mediated release of intracellular calcium and the recruitment of β -arrestin-2, which can lead to the attenuation of inflammatory signaling.[5][6] Understanding the engagement of these pathways is critical for characterizing the mechanism of action of novel GPR120 modulators.

These application notes are designed to guide researchers in the preclinical assessment of GPR120 modulators, providing standardized methods for generating robust and reproducible

data.

Pharmacokinetic and Pharmacodynamic Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters for **GPR120 Modulator 2**.

Table 1: Pharmacokinetic Profile of **GPR120 Modulator 2** in Mice

Parameter	Unit	Value
Dose (Oral)	mg/kg	10
Cmax	ng/mL	850
Tmax	h	1.0
AUC(0-24h)	h*ng/mL	4200
t1/2	h	4.5
Bioavailability	%	35

Table 2: In Vitro Pharmacodynamic Profile of **GPR120 Modulator 2**

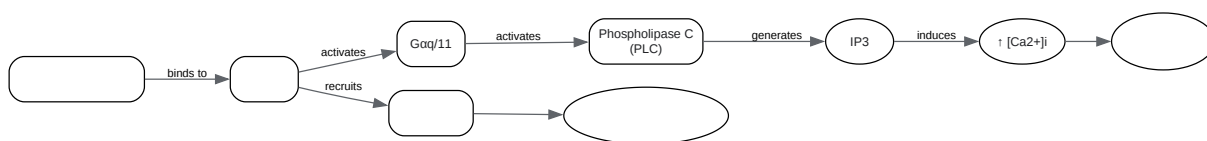
Assay	Cell Line	Endpoint	EC50 (nM)
Calcium Mobilization	HEK293 (hGPR120)	Intracellular Ca2+	75
β-Arrestin Recruitment	CHO-K1 (hGPR120)	β-Arrestin-2	120

Table 3: In Vivo Pharmacodynamic Profile of **GPR120 Modulator 2**

Assay	Animal Model	Dose (mg/kg, oral)	Effect
Oral Glucose Tolerance Test (OGTT)	C57BL/6 Mice	10	30% reduction in glucose AUC

Signaling Pathways and Experimental Workflows

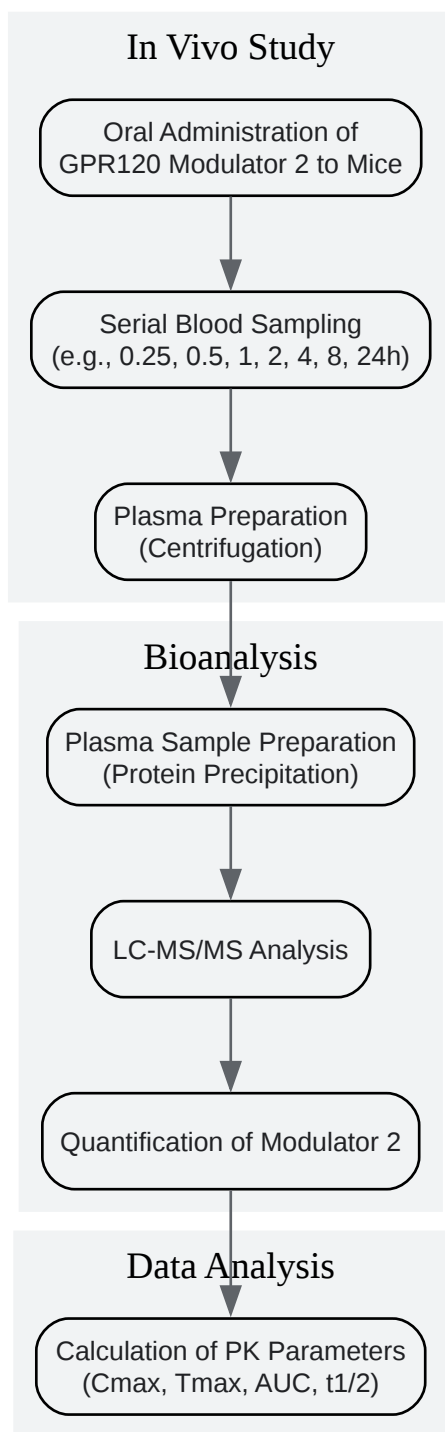
GPR120 Signaling Pathway

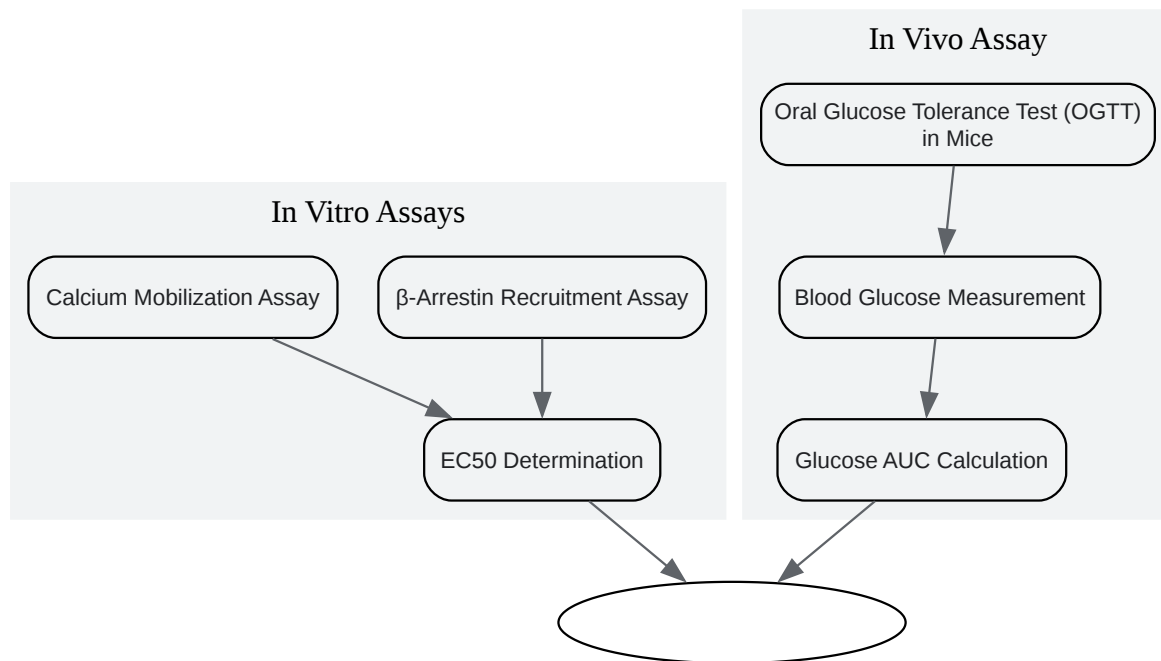


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Caption: GPR120 signaling cascade upon modulator binding.

Pharmacokinetic Experimental Workflow





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